Methyl 6-fluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-fluorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7FO3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Mechanism of Action
Target of Action
Methyl 6-fluorobenzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been found to have antimicrobial properties . They are believed to interact with various targets in microbial cells, leading to their death .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally considered to be good .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluorobenzofuran-2-carboxylate typically involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methylpyrrolidone at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzofuran-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 6-fluorobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chlorobenzofuran-2-carboxylate
- Methyl 6-bromobenzofuran-2-carboxylate
- Methyl 6-iodobenzofuran-2-carboxylate
Uniqueness
Methyl 6-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
methyl 6-fluoro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSVBINTUWFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105823-45-6 |
Source
|
Record name | methyl 6-fluoro-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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